molecular formula C10H8N4O B1445327 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- CAS No. 1186609-84-6

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

Cat. No. B1445327
M. Wt: 200.2 g/mol
InChI Key: HZYCUGGIZNFKPA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is the first synthesized pyrazoloquinoline .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- involves several steps. The compound 1 reacts with chloroacetylamide in the presence of K2CO3 to form compound 2. Compound 2 then reacts with hydrazine hydrate under reflux conditions to form a cyclized pyrazolopyridine derivative, compound 3. Compound 3 reacts with ethyl bromoacetate to form the ester derivative of pyrazolopyridine, compound 4. Compound 4 then reacts under different conditions with different primary amines and amino acids to form the title compound .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : The synthesis of pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- derivatives, involves a variety of methods, emphasizing the diversity of substituents that can be introduced at different positions on the heterocyclic core. These methods often start from either a preformed pyrazole or pyridine, showcasing the adaptability of synthetic strategies to generate a wide array of compounds for further evaluation (Donaire-Arias et al., 2022).

  • Structural Diversity and Novel Synthons : Research has led to the development of new synthons for heterocyclic chemistry, such as 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, enabling the synthesis of complex molecules like 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines. This exemplifies the structural diversity achievable with pyrazolo[3,4-b]pyridine scaffolds and their tautomeric preferences, as determined by spectroscopic methods and X-ray diffraction data (Dolzhenko et al., 2012).

Biomedical Applications

  • Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for anticancer activity against various cancer cell lines, such as lung, breast, prostate, and cervical cancer. Some compounds displayed promising bioactivity, indicating the potential of this scaffold in the development of new anticancer agents (Chavva et al., 2013).

  • Green Synthesis and Environmental Friendliness : The use of recyclable polyethylene glycol (PEG)-400 as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives highlights an environmentally friendly approach to heterocyclic chemistry. This method demonstrates the potential for sustainable practices in the synthesis of complex molecules, combining efficiency with environmental considerations (Zhong et al., 2013).

Future Directions

Future directions for the research on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- could involve the exploration of its potential as a key intermediate for the preparation of other compounds . Additionally, the development of new synthesis processes could be a focus, as various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .

properties

IUPAC Name

3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCUGGIZNFKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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